molecular formula C9H9NO2 B13162355 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde

Cat. No.: B13162355
M. Wt: 163.17 g/mol
InChI Key: ILOSVXFOFXXZQW-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a methyl(prop-2-yn-1-yl)amino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methyl(prop-2-yn-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with cellular pathways may contribute to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-[methyl(prop-2-ynyl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-3-6-10(2)9-5-4-8(7-11)12-9/h1,4-5,7H,6H2,2H3

InChI Key

ILOSVXFOFXXZQW-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC=C(O1)C=O

Origin of Product

United States

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